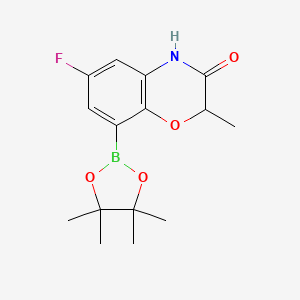
6-Fluoro-2-methyl-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,4-dihydro-1,4-benzoxazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-2-methyl-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,4-dihydro-1,4-benzoxazin-3-one is a fluorinated benzoxazine derivative with a boronic ester group
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the following steps:
Benzoxazine Formation: The starting material, 6-fluoro-2-methyl-2,4-dihydro-1,4-benzoxazin-3-one, is synthesized through a condensation reaction between an appropriate amine and a carbonyl compound.
Borylation: The benzoxazine derivative undergoes a borylation reaction with a boronic acid derivative, such as tetramethyl-1,3,2-dioxaborolane, to introduce the boronic ester group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve optimizing reaction conditions to achieve high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions, particularly at the fluorine or boronic ester positions, can lead to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation products: Various hydroxylated or carboxylated derivatives.
Reduction products: Reduced forms of the compound, potentially with altered functional groups.
Substitution products: Derivatives with different substituents at the fluorine or boronic ester positions.
科学的研究の応用
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through borylation reactions. Biology: It can serve as a building block for the synthesis of biologically active molecules, including potential enzyme inhibitors or ligands for biological targets. Medicine: The compound's derivatives may have applications in drug discovery and development, particularly in the design of anticancer or antimicrobial agents. Industry: Its unique structural features make it valuable in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives being studied.
類似化合物との比較
6-Fluoro-2-methyl-2,4-dihydro-1,4-benzoxazin-3-one
2-Methyl-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,4-dihydro-1,4-benzoxazin-3-one
6-Fluoro-2-methyl-8-(methoxymethoxy)-2,4-dihydro-1,4-benzoxazin-3-one
Uniqueness: 6-Fluoro-2-methyl-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,4-dihydro-1,4-benzoxazin-3-one is unique due to the presence of both a fluorine atom and a boronic ester group, which can impart distinct chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
6-fluoro-2-methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BFNO4/c1-8-13(19)18-11-7-9(17)6-10(12(11)20-8)16-21-14(2,3)15(4,5)22-16/h6-8H,1-5H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBKXKPVXFPTJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2OC(C(=O)N3)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














